N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a butoxybenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 2-benzoylphenylamine to obtain 2-benzoyl-4-bromophenylamine. This intermediate is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes, affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-bromophenyl)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
Uniqueness
Compared to similar compounds, N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide stands out due to its butoxybenzamide moiety, which imparts unique solubility and reactivity characteristics
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO3/c1-2-3-15-29-20-12-9-18(10-13-20)24(28)26-22-14-11-19(25)16-21(22)23(27)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDARWBNEJTWUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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